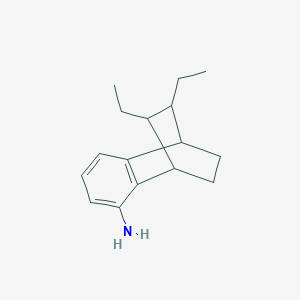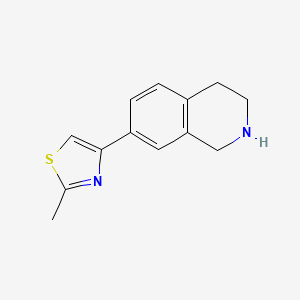
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- is a chemical compound with the molecular formula C15H20N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a quinoline core substituted with a tert-butyl group and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline as the core structure.
Substitution Reactions: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor, such as sodium methoxide, reacts with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include:
- Quinoline N-oxide derivatives (oxidation)
- Tetrahydroquinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Aplicaciones Científicas De Investigación
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. The tert-butyl and methoxy groups may enhance the compound’s binding affinity and selectivity for certain enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
8-Quinolinamine, 2-(1,1-dimethylethyl)-5,6-dimethoxy-: Similar structure but with an additional methoxy group.
8-Quinolinamine, N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-5,6,7,8-tetrahydro-: Contains a dimethylsilyl group and a tetrahydroquinoline core.
Uniqueness
8-Quinolinamine, 2-(1,1-dimethylethyl)-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The combination of the tert-butyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
655250-13-8 |
|---|---|
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
2-tert-butyl-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)12-6-5-9-7-10(17-4)8-11(15)13(9)16-12/h5-8H,15H2,1-4H3 |
Clave InChI |
CRTQJDJBWLGYEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=C(C=C2C=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



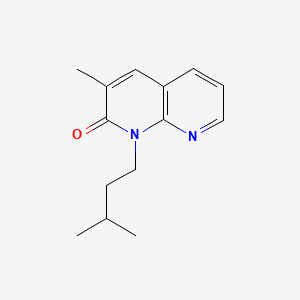

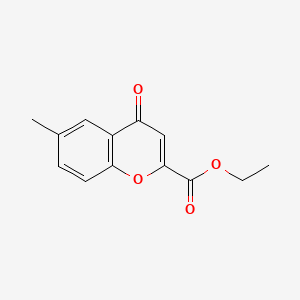


![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)


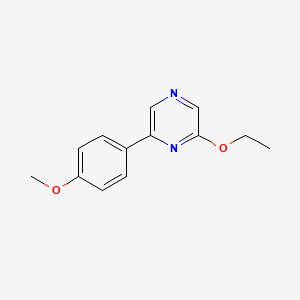
![isoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B11877903.png)
